Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate
Overview
Description
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is a chemical compound with the CAS Number: 1512484-61-5 . Its molecular weight is 212.29 , and its IUPAC name is tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate . The InChI code for this compound is 1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate can be represented by the InChI code 1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Organometallic Chemistry
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate has been utilized in organometallic chemistry. For instance, Adams, Qu, and Wu (1993) explored the synthesis and characterization of disubstituted cyclobutyne ligands in triosmium complexes. Their work delved into the reaction mechanisms and structural analysis of these complexes, demonstrating the compound's significance in understanding organometallic reactions and structures (Adams, Qu, & Wu, 1993).
Synthesis of Novel Compounds
Creary (2023) conducted research on 3-tert-Butyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, leading to the formation of β-trimethylsilyl carbocationic intermediates. These intermediates were further reacted to create various methyl ether substitution products, highlighting the compound's role in synthesizing new chemical entities with potential applications in various fields (Creary, 2023).
Photochemistry and Flow Synthesis
In 2019, Yamashita, Nishikawa, and Kawamoto explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate. Their work emphasized the practicality of using this methodology for the scale-up synthesis of certain cyclobutane derivatives, demonstrating the compound's relevance in innovative synthesis techniques and material science (Yamashita, Nishikawa, & Kawamoto, 2019).
Organometallic Catalysis
Research by Patra, Merz, and Metzler‐Nolte (2012) involved the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including a compound related to tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate. They focused on stereoselective syntheses of complicated structures containing organometallic moieties for medicinal organometallic chemistry applications (Patra, Merz, & Metzler‐Nolte, 2012).
Corrosion Inhibition
Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, which included tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for evaluating their effectiveness as corrosion inhibitors for carbon steel. This research illustrates the potential industrial applications of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate derivatives in material protection (Faydy et al., 2019).
properties
IUPAC Name |
tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVIWOAJOCRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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